![molecular formula C23H21ClFN5O2S B2742501 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 1359312-81-4](/img/structure/B2742501.png)
2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
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Description
2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H21ClFN5O2S and its molecular weight is 485.96. The purity is usually 95%.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research has demonstrated the synthesis and characterization of pyrazole-acetamide derivatives, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, indicating the potential of pyrazolo[3,4-d]pyrimidine derivatives in the development of compounds with antioxidant properties (Chkirate et al., 2019).
Antitumor Activity
Another study highlights the synthesis of a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against the human breast adenocarcinoma cell line MCF7. This research indicates the potential of these derivatives in cancer therapy, with specific compounds showing moderate activity compared to reference antitumor drugs (El-Morsy et al., 2017).
Antibacterial Evaluation
A study focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents. This research points towards the utility of pyrazolo[3,4-d]pyrimidine derivatives in developing new antibacterial agents with high activity (Azab et al., 2013).
Medicinal Chemistry and Drug Discovery
Further research into the synthesis and evaluation of novel pyrazoles and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents demonstrates the ongoing interest in these compounds within the fields of medicinal chemistry and drug discovery. These studies underline the versatility and potential of pyrazolo[3,4-d]pyrimidine derivatives in creating new therapeutic agents (Hafez et al., 2016).
properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN5O2S/c1-3-30-21-20(14(2)28-30)27-23(29(22(21)32)12-15-6-4-5-7-18(15)24)33-13-19(31)26-17-10-8-16(25)9-11-17/h4-11H,3,12-13H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFBKHJCWKAWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide |
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